N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline
Overview
Description
N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine ring fused with a methyl group at the 8th position and an aniline group attached via a methylene bridge.
Mechanism of Action
Target of Action
N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline, a derivative of imidazo[1,2-a]pyridines, has been shown to possess a broad range of biological activity Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .
Mode of Action
Based on the known actions of imidazo[1,2-a]pyridines, it can be inferred that the compound may interact with its targets (such as cdks, calcium channels, and gaba a receptors) to modulate their function .
Biochemical Pathways
Given the known targets of imidazo[1,2-a]pyridines, it can be inferred that the compound may influence pathways related to cell cycle regulation (via cdk inhibition), neuronal signaling (via calcium channel blocking and gaba a receptor modulation), and potentially others .
Result of Action
Given the known bioactivity of imidazo[1,2-a]pyridines, it can be inferred that the compound may have antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Preparation Methods
The synthesis of N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction conditions usually involve heating the reactants at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyridine ring.
Chemical Reactions Analysis
N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aniline group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: Exhibits significant antimicrobial activity against Staphylococcus aureus.
Zolpidem: A well-known sedative used for the treatment of insomnia.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-12-6-5-9-18-11-14(17-15(12)18)10-16-13-7-3-2-4-8-13/h2-9,11,16H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFFRUWZLFHPAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CNC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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